

Application Note: Quantification of Ormetoprim in Medicated Feed by LC-MS/MS

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Compound of Interest

Compound Name: Ormetoprim

Cat. No.: B1677490

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Abstract

This application note details a robust and sensitive method for the quantification of **ormetoprim** in medicated animal feed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol provides a reliable approach for quality control and regulatory compliance in the manufacturing of medicated feeds. The method involves a straightforward solvent extraction of **ormetoprim** from the feed matrix, followed by analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for its linearity, precision, and accuracy.

Introduction

Ormetoprim is a diaminopyrimidine derivative that acts as a dihydrofolate reductase inhibitor. It is often used in combination with sulfadimethoxine as a broad-spectrum antibacterial agent in veterinary medicine, particularly in aquaculture, to treat bacterial infections.[1][2] The concentration of **ormetoprim** in medicated feed must be carefully controlled to ensure efficacy and prevent the development of antibiotic resistance. Therefore, a reliable and accurate analytical method is crucial for monitoring the levels of **ormetoprim** in these feeds. LC-MS/MS offers high selectivity and sensitivity, making it an ideal technique for the quantification of veterinary drug residues in complex matrices like animal feed.[3]

Experimental Workflow

The overall experimental workflow for the quantification of **ormetoprim** in medicated feed is depicted in the following diagram.

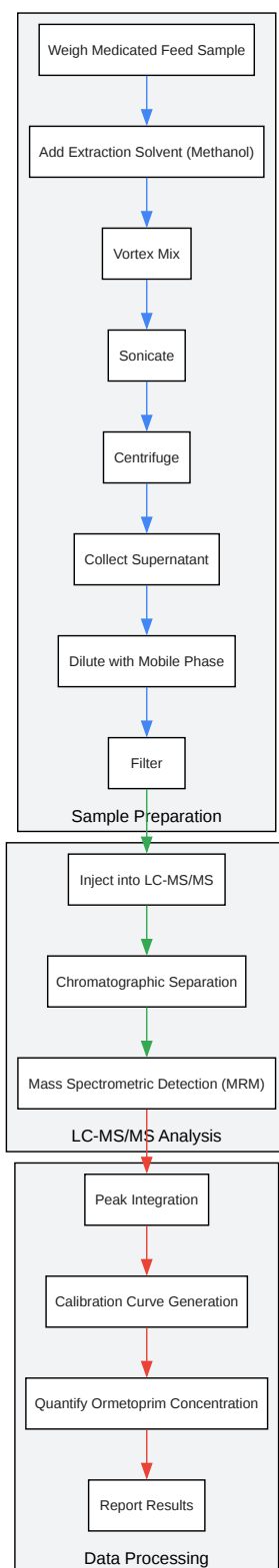


Figure 1. Experimental Workflow for Ormetoprim Quantification

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Caption: Experimental Workflow for **Ormetoprim** Quantification.

Detailed Protocols

Materials and Reagents

- **Ormetoprim** analytical standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Medicated feed samples

Standard and Sample Preparation

2.1. Standard Stock Solution Preparation Prepare a stock solution of **ormetoprim** at a concentration of 1 mg/mL by dissolving the analytical standard in methanol.[2] Store this stock solution at -20°C.

2.2. Working Standard Solutions Prepare working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to achieve a range of concentrations for the calibration curve.

2.3. Sample Preparation

- Weigh 1.0 g of a representative, homogenized medicated feed sample into a 50 mL centrifuge tube.
- Add 10 mL of methanol to the tube.[3]
- Vortex the mixture for 30 seconds.

- Sonicate the sample for 10 minutes.
- Centrifuge the sample at 3500 rpm for 25 minutes at 4°C.
- Collect an aliquot of the supernatant and dilute it appropriately with the initial mobile phase to fall within the calibration curve range.
- Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

- Column: A C18 reversed-phase column is suitable for the separation.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 30-40°C.

3.2. Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: At least two MRM transitions should be monitored for confirmation and quantification. The precursor ion for **ormetoprim** is $[M+H]^+$. Specific transitions will need to be optimized for the instrument in use.

Data Analysis and Quantification

The concentration of **ormetoprim** in the feed samples is determined by constructing a calibration curve from the peak areas of the working standards versus their known concentrations. The linearity of the calibration curve should be evaluated, with a correlation coefficient (r^2) greater than 0.99 being desirable.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the LC-MS/MS method for **ormetoprim** quantification in medicated feed, based on published data.

Table 1: LC-MS/MS Parameters for **Ormetoprim**

Parameter	Value
Precursor Ion (m/z)	[To be optimized, typically [M+H] ⁺]
Product Ions (m/z)	[To be optimized]
Collision Energy (eV)	[To be optimized]
Ionization Mode	ESI Positive

Table 2: Method Validation Parameters

Parameter	Result	Reference
Linearity (r^2)	> 0.99	
Precision (CV%)	< 12%	
Trueness/Recovery (%)	97 - 100%	
Limit of Quantification (LOQ)	[Dependent on instrument sensitivity]	

Results and Discussion

This LC-MS/MS method provides a reliable and sensitive means for the quantification of **ormetoprim** in medicated feed. The sample preparation is straightforward, and the analytical method is robust. The validation data indicates good linearity, precision, and accuracy, making it suitable for routine quality control analysis.

Conclusion

The described LC-MS/MS method is fit for the purpose of quantifying **ormetoprim** in medicated animal feed. It provides the necessary selectivity and sensitivity to meet regulatory requirements and ensure the quality and safety of medicated feed products.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the development and validation of the analytical method.

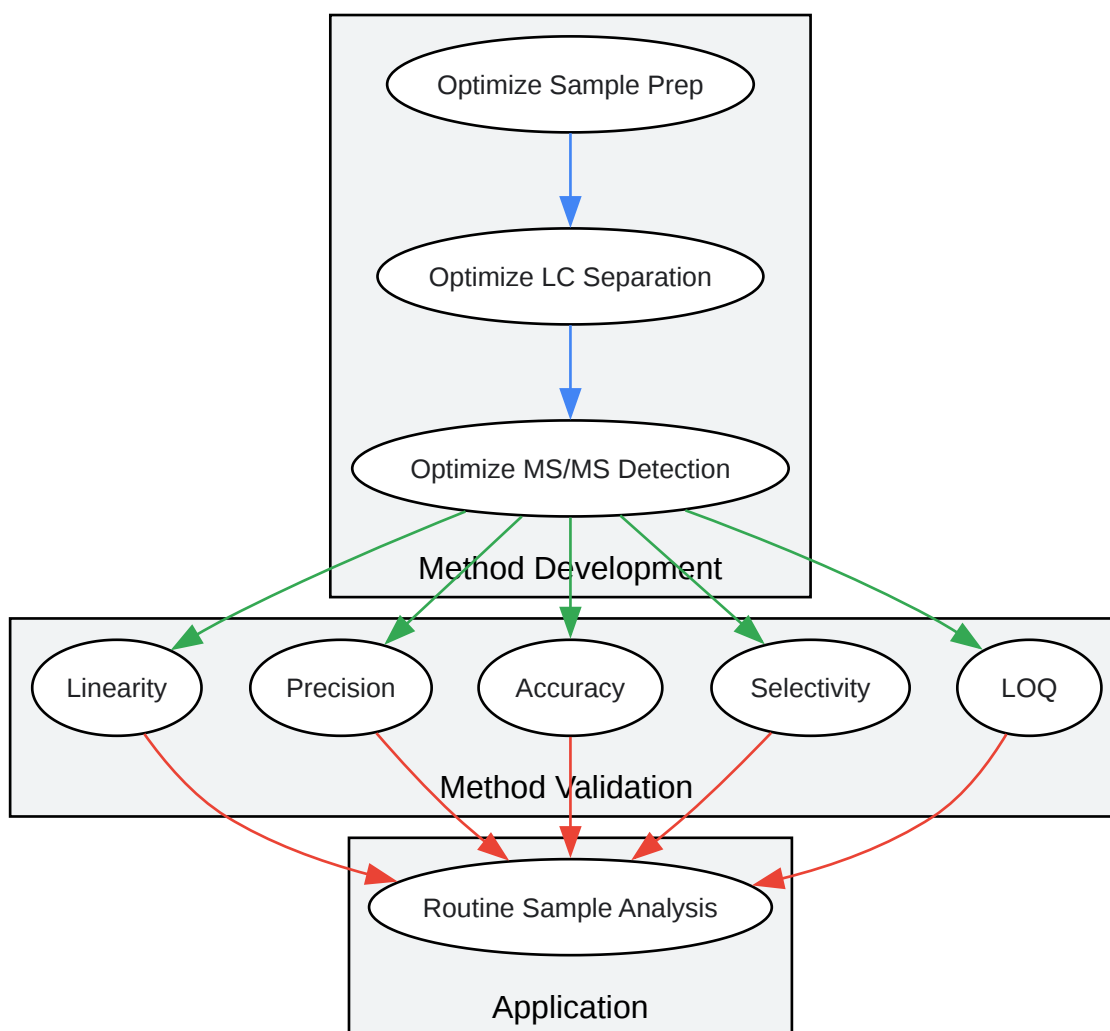


Figure 2. Method Development and Validation Logic

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Caption: Method Development and Validation Logic.

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